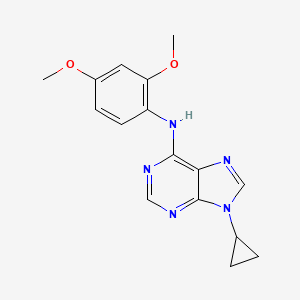![molecular formula C13H13N5O2S B6443473 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548986-37-2](/img/structure/B6443473.png)
8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a thienopyrimidinone derivative . Thienopyrimidinones are known for their potential in the treatment of inflammatory diseases .
Synthesis Analysis
Thienopyrimidinones can be synthesized through various methods. One approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with oxalyl chloride in the presence of pyridine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can also produce β-keto amides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield thienopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about its chemical structure .Applications De Recherche Scientifique
8-TPTD has been studied for its potential applications in medicinal chemistry and has been found to have a variety of potential applications. These include its use as an anti-inflammatory, an anti-cancer agent, and an inhibitor of protein kinases. 8-TPTD has also been studied for its ability to regulate gene expression and modulate signal transduction pathways. Additionally, 8-TPTD has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the nuclear factor kappa B (NF-κB) pathway.
Mécanisme D'action
References:
- El-Meligie, S. E. M., Khalil, N. A., El-Nassan, H. B., & Ibraheem, A. A. M. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Chemical Papers, 74(10), 2501–2514
- (2014). Docking study of novel antihyperlipidemic thieno[2,3-d]pyrimidine; LM-609. SpringerPlus, 3, 628
- (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d]pyrimidines. Molecules, 15(3), 352
- (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. Chemistry of Heterocyclic Compounds, 57(9), 1061–1067
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-TPTD in laboratory experiments include its relatively low cost, its availability in a variety of forms (e.g. powder, solution, or solid), and its stability in a variety of conditions (e.g. pH, temperature). Additionally, 8-TPTD has been found to be an effective inhibitor of several enzymes, which makes it useful for studying the mechanisms of enzyme inhibition. The main limitation of 8-TPTD is its relatively low solubility in water, which can limit its use in some experiments.
Orientations Futures
The potential applications of 8-TPTD are still being explored, and there are a variety of possible future directions for research. These include further studies into the mechanism of action of 8-TPTD and its ability to modulate signal transduction pathways, as well as its potential use as an anti-inflammatory, anti-cancer agent, and inhibitor of protein kinases. Additionally, further research into the biochemical and physiological effects of 8-TPTD may lead to the development of new therapeutic agents or treatments. Finally, further studies into the synthesis of 8-TPTD may lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of 8-TPTD is achieved through a multi-step process involving the reaction of thiophene-2-carboxaldehyde with 1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of a catalytic amount of dimethylaminopyridine. This reaction results in the formation of a bicyclic compound with a thienopyrimidine ring system. The final product is then purified by column chromatography and recrystallized from methanol.
Propriétés
IUPAC Name |
8-thieno[3,2-d]pyrimidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-13(17-12(20)16-11)2-4-18(5-3-13)10-9-8(1-6-21-9)14-7-15-10/h1,6-7H,2-5H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJNMKEFVFXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)



![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
